

# physicochemical characteristics of CAS 239135-52-5

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## Compound of Interest

Compound Name: 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid

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An In-depth Technical Guide on the Physicochemical Characteristics of CAS 239135-52-5 (GSK1070916)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and associated experimental methodologies for CAS 239135-52-5, a compound identified as GSK1070916.<sup>[1][2]</sup> This molecule is a potent and selective inhibitor of Aurora B and Aurora C kinases, making it a significant tool for research in oncology and cell biology.<sup>[2][3][4]</sup>

## Physicochemical Properties

GSK1070916 is a synthetic organic compound belonging to the azaindole class.<sup>[1]</sup> A summary of its key physicochemical characteristics is presented below.

Property	Value	Source
IUPAC Name	3-[4-[4-[2-[3- [(dimethylamino)methyl]phenyl] -1H-pyrrolo[2,3-b]pyridin-4- yl]-1-ethylpyrazol-3- yl]phenyl]-1,1-dimethylurea	PubChem[5]
CAS Number	239135-52-5 (942918-07-2)	MedKoo[6]
Molecular Formula	C <sub>30</sub> H <sub>33</sub> N <sub>7</sub> O	PubChem[5]
Molecular Weight	507.63 g/mol	Selleck Chemicals, PubChem[3][5]
Appearance	Solid	MedKoo[6]
Solubility	Soluble in DMSO; not soluble in water.[6] Formulations for in vivo use have been developed. [7]	MedKoo, InvivoChem[6][7]
Hydrogen Bond Acceptors	6	IUPHAR/BPS[8]
Hydrogen Bond Donors	2	IUPHAR/BPS[8]
Rotatable Bond Count	7	IUPHAR/BPS[8]
SMILES	<chem>CCN1C=C(C(=N1)C2=CC=C(C=C2)NC(=O)N(C)C)C3=C4C=C(NC4=NC=C3)C5=CC=CC(=C5)CN(C)C</chem>	PubChem[5]
InChIKey	QTBWCSQGBMPECM- UHFFFAOYSA-N	PubChem[5]

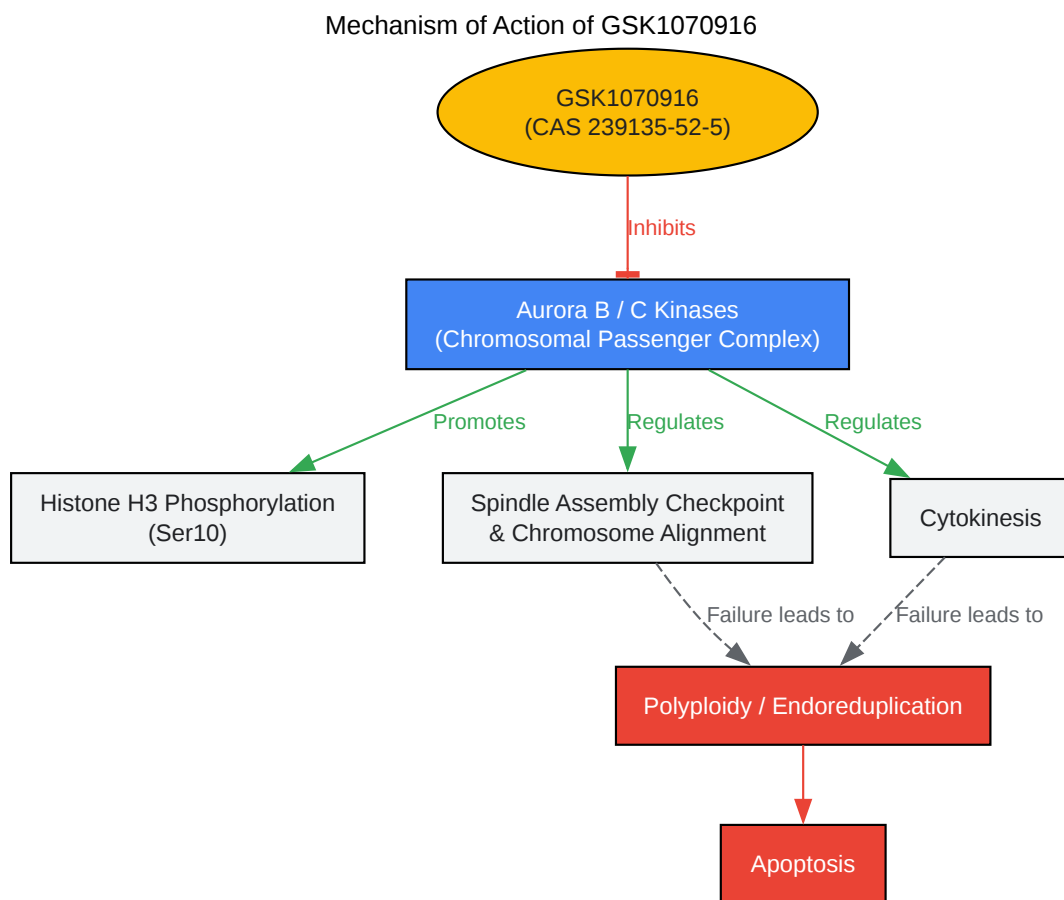
Note: Some CAS databases list 942918-07-2 for GSK1070916.

## Biological Activity and Mechanism of Action

GSK1070916 is a reversible and ATP-competitive inhibitor of Aurora B and Aurora C kinases.[3]  
[4] It exhibits high selectivity for these kinases over the closely related Aurora A kinase.[2][3]

Inhibition of Aurora B and C is time-dependent, with an extremely slow dissociation rate, contributing to its potent cellular activity.[2][3][4]

The primary mechanism of action involves the disruption of critical mitotic processes regulated by the Aurora B/C-containing chromosomal passenger complex (CPC).[9] This leads to defects in chromosome alignment and segregation, failure of cytokinesis, and subsequent endoreduplication, resulting in polyploidy.[10] Ultimately, this aberrant cell division process triggers apoptosis in proliferating tumor cells.[10] A key pharmacodynamic marker of GSK1070916 activity is the dose-dependent inhibition of phosphorylation of histone H3 on serine 10 (pHH3-Ser10), a direct substrate of Aurora B.[3][10]



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**Caption:** Logical flow of GSK1070916's mechanism of action.

## Quantitative Biological Data

The biological activity of GSK1070916 has been extensively characterized through various in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibition

Target	Parameter	Value	Notes
Aurora B-INCENP	Ki*	0.38 ± 0.29 nM	Time-dependent inhibition[2]
	IC <sub>50</sub>	3.5 nM	[3]
	Dissociation Half-life	>480 min	[2][3]
Aurora C-INCENP	Ki*	1.5 ± 0.4 nM	Time-dependent inhibition[2][4]
	IC <sub>50</sub>	6.5 nM	[3]
	Dissociation Half-life	270 ± 28 min	[4]
Aurora A-TPX2	Ki	490 ± 60 nM	>250-fold selectivity vs. Aurora B[2]

| | IC<sub>50</sub> | 1100 nM |[4] |

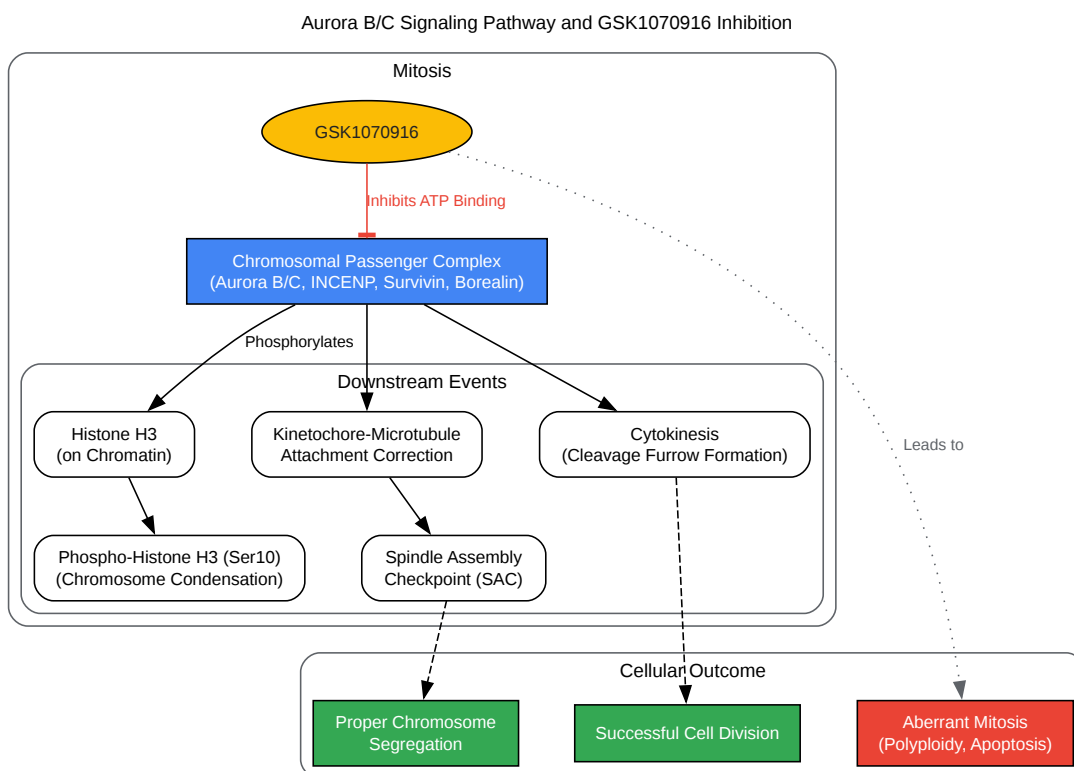
Table 2: Cellular Activity

Assay	Cell Line	Parameter	Value
Antiproliferative Activity	A549 (Lung Cancer)	EC <sub>50</sub>	7 nM[2][3]
	>100 Cell Lines	EC <sub>50</sub>	Median of 8 nM[3]

| Histone H3 (Ser10) Phosphorylation | Various Tumor Lines | EC<sub>50</sub> | 8 - 118 nM[7] |

## Signaling Pathway

Aurora B and C kinases are integral components of the chromosomal passenger complex (CPC), which also includes INCENP, Survivin, and Borealin. The CPC acts as a master regulator of mitosis, ensuring the fidelity of chromosome segregation and cytokinesis. GSK1070916's targeted inhibition of the kinase activity of this complex disrupts these downstream signaling events.



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**Caption:** The role of Aurora B/C in mitosis and its inhibition by GSK1070916.

## Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of kinase inhibitors. The following are summarized protocols for key assays used to characterize GSK1070916.

## In Vitro Aurora Kinase Inhibition Assay

This assay measures the direct ability of GSK1070916 to inhibit the enzymatic activity of purified Aurora kinases.

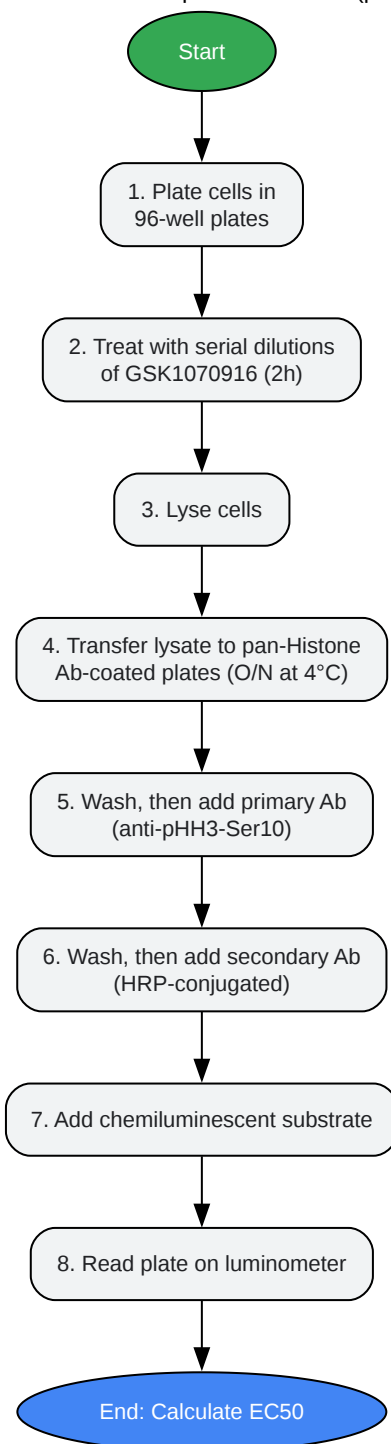
Protocol:

- **Enzyme Preparation:** Recombinant Aurora A-TPX2, Aurora B-INCENP, and Aurora C-INCENP are used.
- **Pre-incubation:** To account for time-dependent inhibition, incubate the kinase complexes with various concentrations of GSK1070916 for 30 minutes at room temperature.[3]
- **Reaction Initiation:** Start the kinase reaction by adding a substrate mixture containing a specific peptide substrate (e.g., 5FAM-PKAtide) and ATP (e.g., 1.5  $\mu$ M ATP with [ $\gamma$ - $^{33}$ P] ATP for radiolabeling assays).[3]
- **Assay Conditions:** Maintain final assay conditions with appropriate buffers (e.g., 50 mM HEPES, pH 7.2), cofactors (e.g., 6 mM  $MgCl_2$ ), and detergents (e.g., 0.01% Tween-20).[3]
- **Incubation:** Allow the reaction to proceed for 90-120 minutes at room temperature.[3]
- **Detection:** Quantify substrate phosphorylation. This can be done using various methods, such as:
  - **IMAP™ Assay:** Fluorescence polarization-based detection of phosphorylated peptides.[3]
  - **LEADseeker™ Assay:** A radiolabel-based proximity assay.[3]
- **Data Analysis:** Calculate  $IC_{50}$  values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## Cellular Phospho-Histone H3 (Ser10) Assay

This immunoassay quantifies the level of Aurora B activity in a cellular context by measuring the phosphorylation of its direct substrate, Histone H3.

Workflow for Cellular Phospho-Histone H3 (pHH3) Assay





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**Caption:** Experimental workflow for the pHH3-Ser10 cellular assay.

Protocol:

- Cell Plating: Plate tumor cells in 96-well plates and allow them to adhere overnight.[1]
- Compound Treatment: Treat cells with serial dilutions of GSK1070916 or a vehicle control (DMSO) and incubate for 2 hours at 37°C.[1]
- Cell Lysis: Lyse the cells and transfer the lysate to 96-well plates pre-coated with a pan-histone capture antibody. Incubate overnight at 4°C.[1]
- Primary Antibody Incubation: Wash the plates and add a primary antibody specific for phospho-Histone H3 (Ser10). Incubate for 5 hours at room temperature.[1]
- Secondary Antibody Incubation: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.[1]
- Detection: Wash the plates and add a chemiluminescent HRP substrate.[1]
- Data Acquisition: Read the luminescence signal using a plate reader.
- Analysis: Normalize the data to vehicle-treated controls and plot as a percentage of inhibition to determine the EC<sub>50</sub> value.[1]

## Cellular Proliferation Assay

This assay determines the effect of GSK1070916 on the growth and viability of cancer cell lines over several days.

Protocol:

- Cell Plating: Seed cells in 96-well plates and allow them to attach overnight.[1]
- Compound Addition: Treat the cells with a range of concentrations of GSK1070916.[1]
- Incubation: Incubate the plates for 6 to 7 days at 37°C in a 5% CO<sub>2</sub> incubator.[1]

- **Viability Measurement:** Assess cell proliferation using a viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[\[1\]](#)
- **Data Analysis:** Calculate the concentration of GSK1070916 that causes a 50% reduction in cell growth (EC<sub>50</sub>) relative to untreated controls.

## In Vivo Human Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of GSK1070916 in a living organism.

Protocol:

- **Tumor Implantation:** Subcutaneously implant human tumor cells (e.g., HCT116, HL-60) into immunocompromised mice (e.g., nude or SCID mice).[\[10\]](#)[\[11\]](#)
- **Tumor Growth:** Allow tumors to establish and reach a predetermined size.
- **Treatment Administration:** Administer GSK1070916 or a vehicle control to the mice. Administration can be intraperitoneal (i.p.) or intravenous (i.v.).[\[1\]](#)[\[2\]](#)
- **Dosing Schedule:** A typical schedule involves daily administration for 5 consecutive days, followed by a 2-day break, repeated for several cycles. Doses can range from 25 to 100 mg/kg.[\[1\]](#)
- **Monitoring:**
  - **Tumor Volume:** Measure tumor dimensions with calipers 2-3 times per week and calculate the volume.[\[11\]](#)
  - **Body Weight:** Monitor the body weight of the animals as an indicator of toxicity.[\[11\]](#)
  - **Pharmacodynamics:** At specified time points, tumor and blood samples can be collected to measure drug concentration and the level of pHH3-Ser10 inhibition.[\[1\]](#)[\[12\]](#)
- **Efficacy Endpoint:** The study concludes when tumors in the control group reach a specified size or after a set number of treatment cycles. Antitumor activity is assessed by comparing the tumor growth between treated and control groups.[\[10\]](#)

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